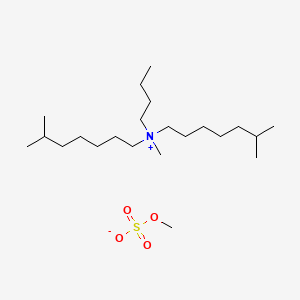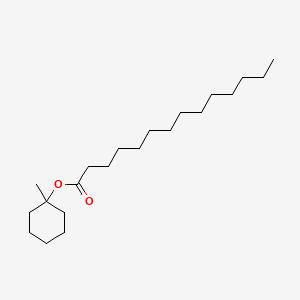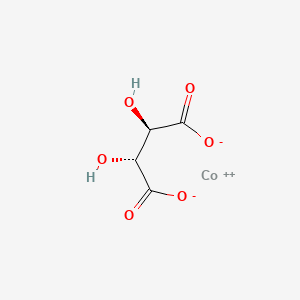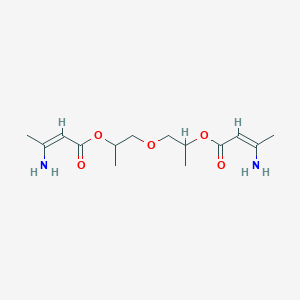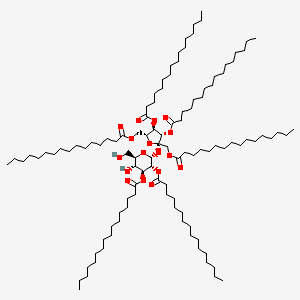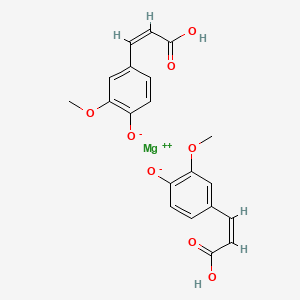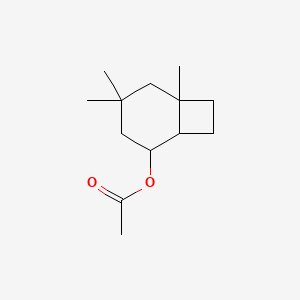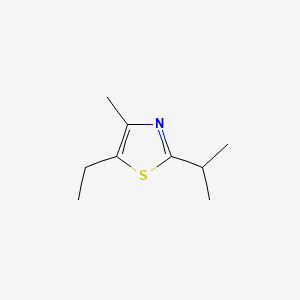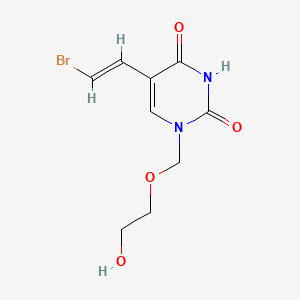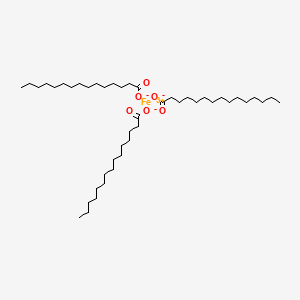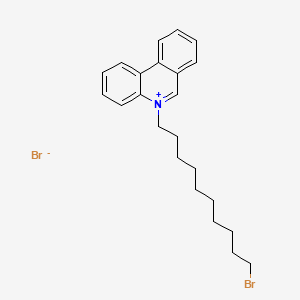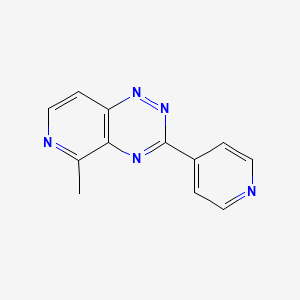
Cesium, isotope of mass 139
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium, isotope of mass 139, is a radioactive isotope of the element cesium. It has a mass number of 139, which means it contains 55 protons and 84 neutrons in its nucleus. This isotope is denoted as 139Cs. Cesium-139 is known for its relatively short half-life of approximately 9.27 minutes, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium-139 is typically produced through nuclear reactions. One common method involves the neutron capture by xenon-139, which then undergoes beta decay to form cesium-139. The reaction can be represented as: [ \text{139Xe} + n \rightarrow \text{139Cs} + \beta^- ]
Industrial Production Methods
Industrial production of cesium-139 is not common due to its short half-life and limited applications. it can be produced in nuclear reactors where neutron flux is available to facilitate the neutron capture process .
Análisis De Reacciones Químicas
Types of Reactions
Cesium-139, like other cesium isotopes, can undergo various chemical reactions, including:
Oxidation: Cesium reacts with oxygen to form cesium oxide.
Reduction: Cesium can be reduced from its ionic form in certain chemical environments.
Substitution: Cesium can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Oxidation: Cesium reacts with oxygen at room temperature to form cesium oxide.
Reduction: Reducing agents such as hydrogen can reduce cesium ions to elemental cesium.
Substitution: Organic solvents and catalysts are often used in substitution reactions involving cesium.
Major Products
Oxidation: Cesium oxide (Cs2O)
Reduction: Elemental cesium (Cs)
Substitution: Various organic cesium compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Cesium-139 has several applications in scientific research:
Nuclear Physics: Used in studies involving nuclear reactions and decay processes.
Medical Research:
Environmental Studies: Used as a tracer to study the movement of cesium in the environment.
Mecanismo De Acción
Cesium-139 exerts its effects primarily through its radioactive decay. It undergoes beta decay, emitting beta particles and transforming into barium-139. The emitted beta particles can interact with biological tissues, making cesium-139 useful in medical and biological research. The molecular targets and pathways involved in its action are primarily related to its radioactive properties .
Comparación Con Compuestos Similares
Similar Compounds
Cesium-133: The only stable isotope of cesium, widely used in atomic clocks.
Cesium-137: A radioactive isotope with a longer half-life, used in medical and industrial applications.
Cesium-134: Another radioactive isotope with applications in environmental monitoring.
Uniqueness of Cesium-139
Cesium-139 is unique due to its short half-life and specific decay properties. Unlike cesium-137, which has a half-life of about 30 years, cesium-139 decays much more rapidly, making it suitable for short-term studies and applications where rapid decay is advantageous .
Propiedades
Número CAS |
14808-14-1 |
|---|---|
Fórmula molecular |
Cs |
Peso molecular |
138.91336 g/mol |
Nombre IUPAC |
cesium-139 |
InChI |
InChI=1S/Cs/i1+6 |
Clave InChI |
TVFDJXOCXUVLDH-LZFNBGRKSA-N |
SMILES isomérico |
[139Cs] |
SMILES canónico |
[Cs] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


